t-Boc-N-Amido-PEG7-propargyl
CAS No.: 2112737-90-1
Cat. No.: VC0544710
Molecular Formula: C22H41NO9
Molecular Weight: 463.57
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2112737-90-1 |
---|---|
Molecular Formula | C22H41NO9 |
Molecular Weight | 463.57 |
IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C22H41NO9/c1-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-23-21(24)32-22(2,3)4/h1H,6-20H2,2-4H3,(H,23,24) |
Standard InChI Key | KJDMOHBSNFYPKQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC#C |
Appearance | Solid powder |
Introduction
Functional Reactivity and Chemical Transformations
Click Chemistry Capabilities
The propargyl terminus of t-Boc-N-Amido-PEG7-propargyl enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry renowned for its reliability, specificity, and compatibility with biological systems . This reaction forms a stable 1,2,3-triazole linkage between the propargyl group and an azide-functionalized partner molecule, proceeding with excellent efficiency under mild conditions . The reaction typically employs a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent such as sodium ascorbate, although pre-formed copper(I) species may also be used for sensitive applications . The reaction's compatibility with aqueous conditions makes it particularly valuable for bioconjugation, allowing reactions to proceed in buffered systems suitable for maintaining the structural integrity of biomolecules.
The triazole linkage formed through CuAAC offers several advantageous properties: it is chemically stable under physiological conditions, resistant to hydrolytic and enzymatic degradation, and forms a rigid connection that provides defined spacing between connected components . Importantly, the click reaction conditions are mild enough to preserve the integrity of the t-Boc protecting group, allowing the propargyl end to be functionalized while maintaining the protected status of the amine terminus . This orthogonal reactivity enables precise construction of complex molecular architectures through sequential, selective modifications. The PEG spacer provides sufficient distance between the propargyl group and the protected amine to prevent steric interference during the click reaction, allowing the terminal alkyne to exhibit reactivity comparable to simpler model compounds without the complications sometimes associated with proximity effects in bifunctional molecules.
t-Boc Deprotection and Amine Functionalization
The t-Boc protecting group in t-Boc-N-Amido-PEG7-propargyl can be selectively removed under acidic conditions to reveal a primary amine, enabling a second phase of chemical functionality after click chemistry has been performed at the propargyl terminus . The most common deprotection protocol employs trifluoroacetic acid (TFA) in dichloromethane, typically at concentrations of 25-50% v/v . The reaction proceeds through acid-catalyzed cleavage of the tert-butyl carbamate bond, generating carbon dioxide, isobutene, and the free amine as products. The deprotection typically reaches completion within 30-60 minutes at room temperature, with progress easily monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.
Following deprotection, the revealed primary amine offers a versatile handle for further chemical transformations. This amine can participate in various reactions including amide formation with activated carboxylic acids, urea or thiourea formation with isocyanates or isothiocyanates, reductive amination with aldehydes or ketones, and sulfonamide formation with sulfonyl chlorides . These diverse reaction possibilities significantly expand the utility of the compound in creating multifunctional conjugates. The sequential nature of the functionalization—first click chemistry at the propargyl terminus, then amine-directed chemistry after deprotection—enables the construction of precisely defined molecular architectures with controlled spatial arrangements of functional components, a capability particularly valuable in applications requiring specific molecular geometries for optimal performance.
Applications in Bioconjugation and Drug Delivery
Protein and Peptide Modification
t-Boc-N-Amido-PEG7-propargyl has emerged as a valuable tool for protein and peptide modification, enabling the attachment of functional entities while providing the beneficial properties of PEGylation . In protein bioconjugation, the compound can be clicked onto azide-functionalized proteins through copper-catalyzed cycloaddition, creating a stable linkage while maintaining the t-Boc protection on the distal terminus. This initial conjugation introduces a PEG spacer that can enhance the protein's pharmacokinetic properties, including extended circulation time, reduced immunogenicity, and improved stability against proteolytic degradation. Following this initial conjugation, the t-Boc group can be removed to reveal an amine for attachment of additional functional entities such as fluorescent labels, targeting ligands, or therapeutic moieties, creating multifunctional protein conjugates with tailored properties for specific biomedical applications.
For peptide modifications, t-Boc-N-Amido-PEG7-propargyl offers similar advantages while addressing the particular challenges associated with smaller biomolecules. The PEG spacer helps maintain the conformational freedom of conjugated peptides, preserving their ability to interact with biological targets while benefiting from the attached functional entities. This approach has been utilized in the development of peptide-drug conjugates, peptide-based imaging agents, and peptide-functionalized nanomaterials. The orthogonal reactivity of the propargyl and protected amine groups enables selective modifications in complex mixtures containing multiple reactive functionalities, a significant advantage when working with peptides containing numerous potentially reactive sidechains. Additionally, the hydrophilic PEG chain can improve the solubility profile of hydrophobic peptides, enhancing their compatibility with aqueous environments used in biological testing and applications.
Targeted Drug Delivery Systems
The unique structural features and reactivity profile of t-Boc-N-Amido-PEG7-propargyl make it particularly valuable in the development of advanced drug delivery systems . As a crosslinking reagent capable of connecting different molecular entities through orthogonal chemistry, it enables the precise assembly of complex delivery vehicles with multiple functional components. The compound's PEG chain serves multiple beneficial roles in drug delivery applications: it enhances water solubility, reduces immunogenicity, extends circulation time by reducing renal filtration and uptake by the reticuloendothelial system, and provides flexible spacing between functional components to minimize steric interference in their biological activities .
In the context of antibody-drug conjugates (ADCs), t-Boc-N-Amido-PEG7-propargyl can serve as a linker between an azide-functionalized antibody and a therapeutic payload. The click chemistry approach provides site-specific conjugation, yielding homogeneous conjugates with defined drug-to-antibody ratios, a critical parameter for optimizing the therapeutic window of ADCs. For nanoparticle-based delivery systems, the compound enables surface functionalization with targeting ligands, imaging agents, or therapeutic cargo through sequential modification of the two reactive termini. The PEG chain creates a hydrophilic corona around nanoparticles, reducing non-specific protein adsorption and opsonization, thereby extending circulation time and improving the chances of reaching target tissues.
For stimuli-responsive delivery systems, t-Boc-N-Amido-PEG7-propargyl can be incorporated into linker designs that respond to specific triggers such as pH changes, enzymatic activity, or redox potential. After t-Boc deprotection, the exposed amine can be modified with cleavable linkers sensitive to conditions associated with target tissues or cellular compartments, creating smart conjugates that release their cargo only in the desired locations. The versatility of modification options at both termini, combined with the beneficial properties of the PEG spacer, makes t-Boc-N-Amido-PEG7-propargyl an adaptable component for diverse drug delivery strategies targeting various disease states and biological barriers.
Biomaterial Functionalization
Beyond its applications in molecular bioconjugation and drug delivery, t-Boc-N-Amido-PEG7-propargyl has proven valuable in the functionalization of biomaterials for tissue engineering, implantable devices, and diagnostic platforms . When reacted with azide-functionalized surfaces through click chemistry, the compound creates a PEG-ylated interface with a protected amine terminus that can be subsequently deprotected and modified with bioactive molecules. This two-step functionalization approach enables the creation of surfaces with precisely controlled presentation of functional entities against a background of non-fouling PEG chains, an arrangement that can selectively promote desired biological interactions while resisting non-specific protein adsorption and cell attachment.
In hydrogel engineering, t-Boc-N-Amido-PEG7-propargyl can serve as a crosslinking agent when reacted with multi-azide polymers, creating networks with defined mesh size and mechanical properties . After network formation through click chemistry, the t-Boc groups can be deprotected to reveal amines throughout the hydrogel matrix, enabling subsequent functionalization with bioactive molecules such as growth factors, cell-adhesion peptides, or enzyme-responsive elements. This approach allows for the creation of bioactive hydrogels with spatially controlled presentation of functional cues, valuable for directing cell behavior in tissue engineering applications or controlling drug release in therapeutic hydrogels.
For diagnostic platforms, t-Boc-N-Amido-PEG7-propargyl enables the attachment of detection elements such as fluorophores, enzymes, or recognition elements to sensing surfaces while providing spacing that reduces steric hindrance and surface-induced denaturation. The PEG spacer helps maintain the activity and accessibility of immobilized biomolecules, enhancing the sensitivity and reliability of diagnostic assays. The sequential functionalization capability also allows for the creation of multi-modal sensing platforms with combinations of detection elements arranged in defined spatial configurations, expanding the information content obtainable from a single diagnostic platform.
Comparison with Related Compounds
Structural Analogs and Variants
t-Boc-N-Amido-PEG7-propargyl belongs to a family of functionalized polyethylene glycol derivatives that share common structural elements while differing in specific functional groups or chain lengths. Table 1 presents a comparison of t-Boc-N-Amido-PEG7-propargyl with several closely related compounds, highlighting key similarities and differences in structure and functionality.
Table 1: Comparison of t-Boc-N-Amido-PEG7-propargyl with Structural Analogs
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